molecular formula C10H25N5 B1360334 N-(2-aminoethyl)piperazine-1,4-diethylamine CAS No. 31295-54-2

N-(2-aminoethyl)piperazine-1,4-diethylamine

Cat. No.: B1360334
CAS No.: 31295-54-2
M. Wt: 215.34 g/mol
InChI Key: CXNQJNPKMZRHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is a polyamine compound with the molecular formula C10H25N5 and a molecular weight of 215.34 g/mol . This chemical, identified by CAS Number 31295-54-2, is characterized by a density of approximately 1.011 g/cm³ and a boiling point of 348.8°C at 760 mmHg . It is a versatile building block in organic synthesis and medicinal chemistry research, particularly valuable for its multiple amine functional groups and piperazine ring. These features make it a useful intermediate in the development of more complex molecules, such as ligands for metal coordination or candidates for pharmaceutical screening. Researchers utilize this compound under specific safety protocols. It is classified as hazardous, with a signal word of "Danger" and the hazard statement H314, indicating it causes severe skin burns and eye damage . Proper handling precautions include wearing protective gear and handling under an inert atmosphere at room temperature . For transportation, it is assigned UN 2735, Packing Group III . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for application in humans or animals.

Properties

IUPAC Name

N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNQJNPKMZRHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067611
Record name N-(2-Aminoethyl)piperazine-1,4-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31295-54-2
Record name N1-(2-Aminoethyl)-1,4-piperazinediethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31295-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinediethanamine, N1-(2-aminoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinediethanamine, N1-(2-aminoethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2-Aminoethyl)piperazine-1,4-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)piperazine-1,4-diethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine typically involves the reaction of piperazine with ethylenediamine. The process can be carried out under various conditions, but a common method involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction is usually performed at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted piperazine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing piperazine moieties, including N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, may exhibit anticancer properties. A study focused on similar piperazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antioxidant Properties

In vitro studies have shown that certain piperazine-based compounds possess antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders .

Organic Synthesis Intermediate

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis .

Coordination Chemistry

The presence of multiple amine groups in this compound suggests potential applications in coordination chemistry. It may form stable complexes with transition metals such as zinc, manganese, and cadmium, which are of interest in catalysis and materials science .

Synthesis and Characterization

A recent study synthesized a range of piperazine derivatives, including N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, and characterized their biological activities through molecular docking studies and in vitro assays. The findings indicated promising anticancer activity and highlighted the importance of structural modifications in enhancing biological efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets relevant to cancer therapy. These computational approaches provide insights into how structural features influence biological interactions and can guide future drug design efforts .

Mechanism of Action

The mechanism of action of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Polyamine Derivatives with Varying Amino Groups

Compound Name Structure Key Applications Key Properties
Target Compound Piperazine core + ethylenediamine branches mRNA/CRISPR delivery (C12-200 lipid) High amine density, pH-responsive ionization
DETA (N1-(2-aminoethyl)ethane-1,2-diamine) Linear triamine (NH2-(CH2)2-NH-(CH2)2-NH2) Corrosion inhibition Moderate electron donation, adsorbs on metal surfaces
TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine) Tetraamine with extended chain Corrosion inhibition, chelation Higher binding affinity than DETA
PEHA (N1-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine) Pentaamine with longer chain Heavy metal chelation Enhanced solubility and coordination capacity

Comparison :

  • Amine Density : PEHA > TETA > DETA > Target Compound. Higher amine density correlates with stronger metal coordination but may reduce lipid solubility for drug delivery.
  • Function : The target compound’s piperazine ring introduces rigidity and branching, optimizing LNP self-assembly, while linear polyamines (DETA, TETA) prioritize surface adsorption for corrosion inhibition .

Piperazine-Containing Analogues

Compound Name Structure Key Applications
C12-200-R/S Target compound + stereopure C12 epoxide Improved mRNA delivery efficiency
CAS 114289-17-7 Piperazine-ethyl-ethylenediamine with chiral center Experimental intermediates
N-[2-(1-piperazinyl)ethyl]ethylenediamine (CAS: 24028-46-4) Piperazine-ethyl-ethylenediamine (linear) Chelation, catalysis

Comparison :

  • Stereochemistry : Stereopure C12-200-R/S (R or S epoxide) shows 20–30% higher mRNA delivery efficiency than racemic mixtures, highlighting stereochemical impact .
  • Branching vs. Linearity : Linear analogues (CAS 24028-46-4) lack the branched ethylenediamine arms, reducing amine availability for nucleic acid complexation .

Aromatic and Schiff Base Derivatives

Compound Name Structure Key Applications
3ab–3ai () N1-aryl-substituted ethylenediamines (e.g., methoxy, nitro groups) Organic synthesis intermediates
EDDB/DBDB () Ethylenediamine-based Schiff bases with aromatic aldehydes Corrosion inhibition (C-steel in HCl)

Comparison :

  • Electron Effects : Aromatic substituents (e.g., 3ae’s nitro group) enhance electron withdrawal, improving adsorption on metal surfaces but reducing solubility .
  • Schiff Bases: EDDB/DBDB form stable films on metal surfaces via imine linkages, outperforming non-aromatic polyamines in acidic environments .

Key Physicochemical Properties

Property Target Compound DETA C12-200-R/S EDDB
Molecular Weight 215.34 g/mol 103.17 ~1137 g/mol ~400 g/mol
Water Solubility High (polar amines) Very high Low (C12 chain) Low (aromatic)
pKa ~6.5–8.5 (ionizable amines) ~9–10 pH-responsive N/A
Thermal Stability Stable to 90°C Decomposes >150°C Stable in LNPs Stable in HCl

Biological Activity

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (CAS No. 31295-54-2), also known as N-(2-aminoethyl)piperazine-1,4-diethylamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C10H25N5
  • Molecular Weight : 215.34 g/mol
  • Boiling Point : Approximately 348.8 °C
  • Purity : 97% .

Synthesis and Derivatives

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine can be synthesized through various chemical pathways involving piperazine and ethylenediamine derivatives. The compound serves as a precursor for synthesizing lipid-like materials for drug delivery systems, particularly in gene silencing applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine. Research indicates that piperazine-based compounds exhibit antiproliferative effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects on glioblastoma and other cancer cell lines, with certain derivatives achieving over 50% reduction in cell viability .
Compound Cell Line Viability (%) IC50 (µM)
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamineU251 (Glioblastoma)<5015
Derivative 4eHUVEC (Normal Endothelial Cells)>80-

The mechanism by which these compounds exert their effects often involves interaction with cellular targets such as DNA and enzymes involved in cell proliferation:

  • DNA Intercalation : Some derivatives have shown the ability to intercalate into DNA strands, disrupting replication processes and leading to cell death .

Other Biological Activities

In addition to anticancer properties, piperazine derivatives have been investigated for their roles in:

  • Antiviral Activity : Certain studies suggest that piperazine compounds can inhibit viral replication, particularly in herpes simplex virus models .

Study 1: Cytotoxicity and Imaging

A study focused on piperazine-linked naphthalimide derivatives demonstrated their potential as theranostic agents for cancer treatment. The compounds exhibited good membrane permeability and selective cytotoxicity against cancer cells while maintaining safety profiles in non-cancerous cells .

Study 2: Corrosion Inhibition

An investigation into the use of piperazine-based ligands for corrosion inhibition revealed that these compounds could effectively protect carbon steel in acidic environments, showcasing their versatility beyond biological applications .

Q & A

Q. How do heterogeneous reaction conditions influence the compound’s reactivity in multiphase systems?

  • Study Design : Conduct reactions in microfluidic reactors to precisely control mixing and phase boundaries. In-line IR or Raman spectroscopy tracks intermediate formation .
  • Modeling : Apply computational fluid dynamics (CFD) to correlate reactor geometry with mass transfer limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)piperazine-1,4-diethylamine
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)piperazine-1,4-diethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.